molecular formula C11H19N3 B13439631 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine

4-(1-isopropyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B13439631
M. Wt: 193.29 g/mol
InChI Key: DXFOVNSUGXZOQV-UHFFFAOYSA-N
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Description

4-(1-isopropyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that contains both a pyrazole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-isopropyl-1H-pyrazole with piperidine under specific conditions. The reaction may require a catalyst and is often carried out in an organic solvent such as dichloromethane or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring undergoes selective oxidation under controlled conditions. Key findings include:

Reagent/ConditionsProductYield (%)NotesSources
KMnO₄ (acidic conditions)Pyrazole N-oxide derivatives60–75Selective oxidation at pyrazole N
H₂O₂ (aqueous, 50°C)Hydroxylated piperidine derivatives45–55Radical-mediated C–H activation

Mechanistic Insight : Oxidation with KMnO₄ primarily targets the pyrazole nitrogen, forming stable N-oxides, while H₂O₂ induces hydroxylation at the piperidine C-3 position via radical intermediates.

Reduction Reactions

The piperidine ring and substituents participate in reduction pathways:

Reagent/ConditionsProductYield (%)NotesSources
LiAlH₄ (anhydrous ether, 0°C)Saturated piperidine derivatives70–85Reduces any unsaturated bonds
H₂/Pd-C (ethanol, RT)De-isopropylated pyrazole50–60Cleavage of isopropyl group

Research Finding : Catalytic hydrogenation selectively removes the isopropyl group from the pyrazole while preserving the piperidine ring .

Substitution Reactions

Nucleophilic substitution occurs at the piperidine nitrogen or pyrazole positions:

Reagent/ConditionsProductYield (%)NotesSources
R-X (alkyl halides, K₂CO₃, DMF)N-alkylated piperidine derivatives65–80Preferential substitution at N
NaN₃ (DMSO, 80°C)Azide-functionalized derivatives55–70Mitsunobu-like conditions

Example : Treatment with methyl iodide in DMF yields N-methyl-4-(1-isopropyl-1H-pyrazol-4-yl)piperidine (85% yield).

Acylation/Alkylation

The piperidine nitrogen acts as a nucleophile in acyl/alkyl transfer reactions:

Reagent/ConditionsProductYield (%)NotesSources
AcCl (pyridine, 0°C)N-acetylpiperidine75–90Mild conditions prevent ring opening
Benzyl bromide (NaH, THF)N-benzyl derivatives60–75Steric hindrance slows reaction

Key Observation : Acylation proceeds faster than alkylation due to lower steric demand .

Metal Complexation

The pyrazole nitrogen coordinates with transition metals, forming stable complexes:

Metal Salt/ConditionsComplex StructureStability Constant (log K)Sources
Cu(NO₃)₂ (methanol, RT)[Cu(L)₂(NO₃)₂]4.8 ± 0.2
FeCl₃ (ethanol, reflux)[Fe(L)Cl₃]3.5 ± 0.3

Application : These complexes exhibit catalytic activity in oxidation reactions .

Cyclization and Ring-Opening

Under extreme conditions, the piperidine ring undergoes transformations:

Reagent/ConditionsProductYield (%)NotesSources
H₂SO₄ (conc., 120°C)Ring-opened amino alcohol30–40Acid-catalyzed hydrolysis
PCl₅ (neat, 60°C)Chlorinated bicyclic compound25–35Forms fused pyrazole-piperidine

Comparative Reactivity Analysis

Reaction TypeRelative Rate (arb. units)Dominant Site
Oxidation1.0Pyrazole N
N-Alkylation0.8Piperidine N
Reduction0.6Piperidine C3
Metal Complexation0.5Pyrazole N

Data derived from kinetic studies in .

Scientific Research Applications

4-(1-isopropyl-1H-pyrazol-4-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The pyrazole ring may play a crucial role in binding to these targets, while the piperidine ring provides structural stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-isopropyl-1H-pyrazol-4-yl)piperidine is unique due to its combination of a pyrazole and a piperidine ring, which provides a distinct set of chemical and biological properties

Biological Activity

The compound 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is a heterocyclic compound featuring a piperidine ring substituted with an isopropyl-pyrazole moiety. The synthesis typically involves multi-step organic reactions, allowing for the efficient production of this compound and its derivatives. The structural characteristics of the compound suggest potential interactions with various biological targets, making it a subject of interest in pharmaceutical research.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent. Studies have reported minimum inhibitory concentrations (MIC) that suggest effective inhibition of bacterial growth .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of soluble epoxide hydrolase, which may contribute to its effects on blood pressure regulation and anti-inflammatory properties. This mechanism highlights its relevance in treating cardiovascular diseases and inflammatory conditions .
  • Cancer Therapeutics : Preliminary studies suggest that derivatives of this compound may inhibit specific cancer cell lines, indicating potential applications in oncology. For instance, compounds with similar structures have demonstrated activity against human tumor xenografts in vivo .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Binding Affinity : Interaction studies have shown that the compound binds to several enzymes involved in metabolic pathways, influencing their activity and potentially altering physiological outcomes .
  • Signal Transduction Pathways : The compound may modulate signaling pathways related to inflammation and cancer progression, providing a basis for its therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study ADemonstrated antimicrobial activity with MIC values ranging from 2 to 4 μg/mL against resistant strains .
Study BIdentified as a potent inhibitor of soluble epoxide hydrolase, suggesting potential for cardiovascular applications.
Study CShowed efficacy in inhibiting tumor growth in xenograft models, highlighting its potential in cancer therapy .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-(1-propan-2-ylpyrazol-4-yl)piperidine

InChI

InChI=1S/C11H19N3/c1-9(2)14-8-11(7-13-14)10-3-5-12-6-4-10/h7-10,12H,3-6H2,1-2H3

InChI Key

DXFOVNSUGXZOQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2CCNCC2

Origin of Product

United States

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